molecular formula C19H14ClN3O2 B5912632 [(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(2-chlorophenyl)carbamate

[(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(2-chlorophenyl)carbamate

Cat. No.: B5912632
M. Wt: 351.8 g/mol
InChI Key: DSXXHOOIMRCJPW-PTGBLXJZSA-N
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Description

[(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(2-chlorophenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a phenyl group, a pyridinyl group, and a chlorophenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(2-chlorophenyl)carbamate typically involves a multi-step process. The initial step often includes the formation of the Schiff base by reacting phenyl(pyridin-4-yl)methanone with an amine. This is followed by the introduction of the carbamate group through a reaction with an appropriate isocyanate. The reaction conditions usually require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

[(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(2-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(2-chlorophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to bind to specific enzymes, making it a useful tool for understanding enzyme function and regulation.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison

[(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(2-chlorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to cetylpyridinium chloride and domiphen bromide, this compound may offer different reactivity and binding characteristics, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

[(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(2-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c20-16-8-4-5-9-17(16)22-19(24)25-23-18(14-6-2-1-3-7-14)15-10-12-21-13-11-15/h1-13H,(H,22,24)/b23-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXXHOOIMRCJPW-PTGBLXJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)NC2=CC=CC=C2Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\OC(=O)NC2=CC=CC=C2Cl)/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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